

"Methyl 8-chloro-8-oxooctanoate" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 8-chloro-8-oxooctanoate

Cat. No.: B1587517

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 8-chloro-8-oxooctanoate**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 8-chloro-8-oxooctanoate**, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis, drug discovery, and materials science. We will delve into its chemical and physical properties, synthesis methodologies, key applications, and essential safety protocols, offering insights grounded in established scientific principles.

Core Molecular Identity and Structure

Methyl 8-chloro-8-oxooctanoate, also known by its synonym Methyl suberyl chloride, is an organic compound featuring both a methyl ester and an acyl chloride functional group.^[1] This dual reactivity is central to its utility as a chemical intermediate.

The fundamental identification and structural details are summarized below:

Identifier	Value
IUPAC Name	methyl 8-chloro-8-oxooctanoate[2][3]
CAS Number	41624-92-4[1][2][3][4][5]
Molecular Formula	C ₉ H ₁₅ ClO ₃ [2][3][4]
Molecular Weight	206.67 g/mol [1][4]
Linear Formula	CICO(CH ₂) ₆ CO ₂ CH ₃ [1]
SMILES	COC(=O)CCCCCCC(=O)Cl[1][2][3]
InChI Key	RKUPOLBFJIEWBZ-UHFFFAOYSA-N[1][2][3]

The presence of the terminal acyl chloride group makes the molecule highly susceptible to nucleophilic attack, while the methyl ester at the other end of the C8 chain offers a site for hydrolysis or transesterification, albeit under different reaction conditions. This orthogonal reactivity is a key feature for synthetic chemists.

Caption: Chemical structure of **Methyl 8-chloro-8-oxooctanoate**.

Physicochemical and Spectroscopic Properties

The physical state of **Methyl 8-chloro-8-oxooctanoate** is typically a clear, colorless to pale yellow liquid.[[2](#)] Its properties are consistent with a moderately sized, chlorinated ester.

Table of Physicochemical Properties:

Property	Value	Source
Density	1.456 g/mL at 25 °C	[1] [4] [5]
Refractive Index (n _{20/D})	1.45	[1] [4] [5]
Flash Point	>110 °C (>230 °F)	[4]
Solubility	Soluble in chloroform and ethyl acetate; limited aqueous solubility.	[2] [4]
Storage Temperature	2-8°C, preferably under nitrogen.	[4]

Spectroscopic Confirmation

Structural confirmation is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

- ¹H NMR: Key signals include the methyl ester protons observed around δ 3.57 ppm and the methylene chain protons appearing as a series of multiplets between δ 1.2-2.4 ppm.[\[2\]](#)
- ¹³C NMR: The carbonyl carbons of the acyl chloride and the ester are distinguishable, appearing around δ 173-174 ppm.[\[2\]](#)

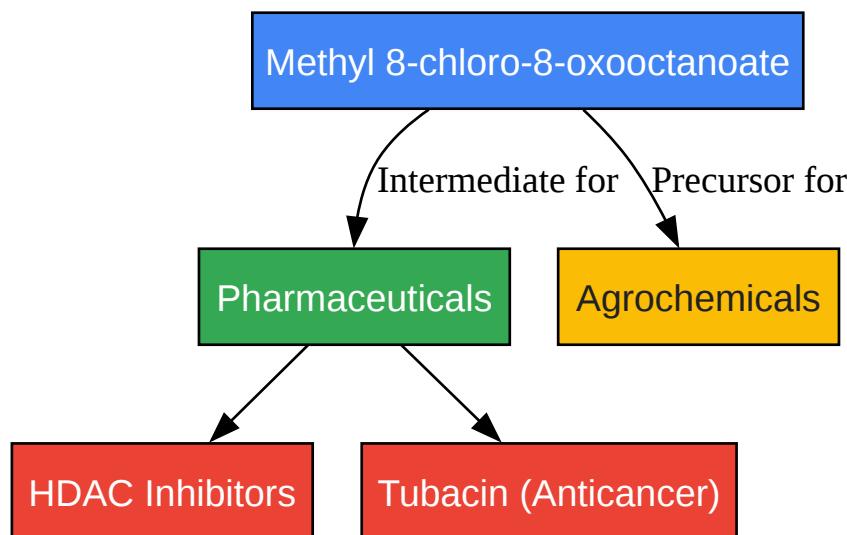
Synthesis Methodologies

The synthesis of **Methyl 8-chloro-8-oxooctanoate** can be approached through several routes, typically involving multi-step organic reactions. A common laboratory-scale approach begins with a suitable octanoic acid derivative.[\[2\]](#)

General Laboratory Synthesis Protocol:

- Starting Material Selection: The synthesis often commences with a monomethyl ester of a C8 dicarboxylic acid, such as monomethyl adipate.
- Chlorination: The terminal carboxylic acid is converted to an acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert

solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). The choice of chlorinating agent is critical; oxalyl chloride is often preferred for its cleaner reaction profile, as the byproducts (CO, CO₂, HCl) are gaseous.


- **Work-up and Purification:** Following the reaction, the excess chlorinating agent and solvent are removed under reduced pressure. The crude product is then purified, typically by fractional distillation under vacuum, to yield the final product.[2]

Caption: General workflow for the synthesis of **Methyl 8-chloro-8-oxooctanoate**.

Key Applications in Research and Development

The bifunctional nature of **Methyl 8-chloro-8-oxooctanoate** makes it a valuable reagent in several areas of chemical and pharmaceutical research.

- **Pharmaceutical Synthesis:** It serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] A notable example is its use in the synthesis of tubacin, a known anticancer agent, and β -cyclodextrin-capped histone deacetylase (HDAC) inhibitors, which are being investigated for their potential in treating cancers and inflammatory diseases.[4][5]
- **Agrochemicals:** It can act as a precursor for the development of new pesticides and other agrochemicals.[2]
- **Organic Synthesis:** In a broader sense, it is used as a linker molecule to connect different molecular fragments, leveraging the distinct reactivity of its two functional groups.

[Click to download full resolution via product page](#)

Caption: Application pathways of **Methyl 8-chloro-8-oxooctanoate**.

Safety, Handling, and Storage

Due to its reactive acyl chloride group, **Methyl 8-chloro-8-oxooctanoate** is classified as a corrosive substance.^[3] Proper handling and storage are imperative to ensure laboratory safety.

GHS Hazard Information:

- Pictogram: GHS05 (Corrosion)^[1]
- Signal Word: Danger^{[3][6]}
- Hazard Statements:
 - H314: Causes severe skin burns and eye damage.^[3]
 - H318: Causes serious eye damage.^[3]

Recommended Handling and PPE Protocol:

- Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles and a face shield.[6]
- Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
- Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
- Emergency Procedures: Have an eyewash station and safety shower readily accessible. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents. The recommended storage temperature is between 2-8°C.[4] Keep containers tightly closed and consider storing under an inert atmosphere like nitrogen to prevent degradation from moisture.[4]

Conclusion

Methyl 8-chloro-8-oxooctanoate is a pivotal chemical intermediate whose value lies in its bifunctional nature. Its well-defined physicochemical properties and established synthetic routes make it a reliable component in the toolbox of synthetic chemists. Its applications, particularly in the synthesis of bioactive molecules for the pharmaceutical industry, underscore its importance in modern drug discovery and development. Adherence to strict safety protocols is essential when handling this corrosive and reactive compound.

References

- PubChem. **Methyl 8-chloro-8-oxooctanoate** | C9H15ClO3 | CID 4586585.
- Chemsoc. **Methyl 8-chloro-8-oxooctanoate** | CAS#:41624-92-4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 8-氯-8-氧代辛酸甲酯 96% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]

- 2. Buy Methyl 8-chloro-8-oxooctanoate | 41624-92-4 [smolecule.com]
- 3. Methyl 8-chloro-8-oxooctanoate | C9H15ClO3 | CID 4586585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 8-CHLORO-8-OXOOCTANOATE CAS#: 41624-92-4 [m.chemicalbook.com]
- 5. METHYL 8-CHLORO-8-OXOOCTANOATE | 41624-92-4 [chemicalbook.com]
- 6. Methyl 8-chloro-8-oxooctanoate | CAS#:41624-92-4 | Chemsra [chemsra.com]
- To cite this document: BenchChem. ["Methyl 8-chloro-8-oxooctanoate" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587517#methyl-8-chloro-8-oxooctanoate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com